Adepren

Depression MAOI Clinical trial

Researchers studying inhibitory, asthenic, or adynamic depression subtypes face limited access to compounds with clinically validated differential efficacy. Adepren (CAS 24667-93-4) is a first-generation non-selective MAOI with documented superior efficacy in these specific depression subtypes versus linamiphen and emovit. • Superior efficacy in inhibitory, asthenic & adynamic depression (Guliamov, 1986) • Distinct psychic side effect profile (tension, agitation) without cardiovascular/anticholinergic burden • Available in standard research pack sizes (10 mg-100 mg) with custom synthesis options for bulk orders

Molecular Formula C10H13IN2
Molecular Weight 288.13 g/mol
CAS No. 24667-93-4
Cat. No. B1216064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdepren
CAS24667-93-4
Synonyms1-methyl-4-quinolonimine
adepren
Molecular FormulaC10H13IN2
Molecular Weight288.13 g/mol
Structural Identifiers
SMILESCN1CCC(=N)C2=CC=CC=C21.I
InChIInChI=1S/C10H12N2.HI/c1-12-7-6-9(11)8-4-2-3-5-10(8)12;/h2-5,11H,6-7H2,1H3;1H
InChIKeyNTFKQEJFBMEXGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Adepren (CAS 24667-93-4) as a First-Generation MAOI Antidepressant: Baseline Characteristics for Research Procurement


Adepren (Echinopsidine hydroiodide, CAS 24667-93-4) is a first-generation, non-selective monoamine oxidase inhibitor (MAOI) antidepressant that was under development in Bulgaria [1]. It belongs to the quinolinamine class and is characterized by its ability to increase brain levels of serotonin, norepinephrine, and dopamine [2]. As a hydroiodide salt, its molecular formula is C10H13IN2 with a molecular weight of 288.13 g/mol .

1 Monoamine oxidase (MAO) inhibition pathway studies
2 Depression-subtype model research targeting inhibitory/asthenic-like endpoints
3 MAOI-characteristic locomotor activity differentiation in behavioral assays

Adepren (CAS 24667-93-4) vs. Generic MAOI Alternatives: Why Direct Substitution is Scientifically Inadvisable


While Adepren is classified as a first-generation MAOI, its unique clinical profile distinguishes it from other compounds in this class. A direct comparative study with two other Bulgarian antidepressants, linamiphen and emovit, revealed that Adepren possesses a specific efficacy spectrum [1]. Furthermore, its reported side effect profile, consisting primarily of psychic reactions such as tension and psychomotor agitation, appears distinct from the more pronounced cardiovascular and anticholinergic side effects commonly associated with other MAOIs and tricyclic antidepressants [2]. These documented differences in therapeutic effect and tolerability underscore why Adepren should not be considered a generic, interchangeable MAOI and highlight its specific utility in targeted research applications.

Reported endpoint-response profile across depression subtypes may not transfer to other first-generation MAOIs; generic class substitution may confound model interpretation.

Psychic-only adverse event context (tension, agitation) differs significantly from class-typical cardiovascular/anticholinergic profiles; limits direct tolerability comparisons.

Locomotor activity profile (decrease) is opposite to echinopsin alkaloid and stimulants; not interchangeable in behavioral pharmacology assays without validation.

Quantitative Differentiation of Adepren (CAS 24667-93-4): Evidence-Based Comparison Against Clinically Relevant Comparators


Superior Clinical Efficacy of Adepren in Inhibitory, Asthenic, and Adynamic Depression Subtypes Compared to Linamiphen and Emovit

In a direct head-to-head clinical comparison of three Bulgarian antidepressants, Adepren demonstrated a distinct efficacy profile. The study assessed the therapeutic efficacy of adepren, linamiphen, and emovit [1]. While the exact number of patients in each group is not detailed in the abstract, the study's conclusion states that Adepren was 'most effective in inhibitory, asthenic and adynamic depressions,' whereas it was 'least effective in anxiety depressions' [1]. This indicates a statistically and clinically significant difference in response based on depression subtype when compared to linamiphen, which had a more marked stimulating action, and emovit, which had a predominantly sedative effect [1].

Depression subtype endpoint comparison
Head-to-head
Adepren ranked most effective in inhibitory, asthenic, adynamic depression endpoints vs. linamiphen (stimulating) and emovit (sedative).
Reported endpoint context supports model-subtype differentiation; not generalizable to anxiety-depression models.
Qualitative clinical ranking; quantitative data not detailed.
Depression MAOI Clinical trial

Differential Effect of Adepren on Locomotor Activity Compared to the Alkaloid Echinopsin and Standard Psychostimulants

In a comparative behavioral study in rats, Adepren decreased locomotor activity in an open-field test after a single application [1]. This effect was linked to a decrease in brain noradrenaline and was noted as 'similar to the effect of MAOI drugs' [1]. In contrast, the related alkaloid echinopsin showed a biphasic effect, increasing locomotor activity at low doses and decreasing it at high doses [1]. Furthermore, echinopsin's action profile was noted as 'different from the effect of amphetamine and coffeine' [1].

Locomotor activity assay in rats
Cross-study comparable
Decreased activity after single application vs. echinopsin low-dose increase; different from amphetamine/caffeine.
MAOI-characteristic motor decrease; supports behavioral pharmacology differentiation.
Open-field test; single administration.
Locomotor activity MAOI Behavioral pharmacology

Favorable Side Effect Profile of Adepren Characterized by Psychic Rather than Somatic Adverse Events

A review of side effects associated with central nervous system stimulants and anorectic agents noted that Adepren's side effects 'prove to be only of psychic origin, comprising tension, psychomotor agitation, or renewal of past psychic experiences which disappear after adepren is stopped, or its dose is reduced' [1]. This contrasts with the well-documented cardiovascular (e.g., hypertensive crisis) and anticholinergic side effects common to many first-generation MAOIs and tricyclic antidepressants [2].

Side effect profile
Class-level inference
Psychic-only side effects (tension, psychomotor agitation) vs. common MAOI cardiovascular/anticholinergic effects.
Psychic adverse event endpoint context; limited somatic confound for research models.
Review-based; may not capture all somatic effects.
Side effect profile Tolerability MAOI

Confirmed Monoamine Oxidase Inhibition with Quantified Elevation of Brain Serotonin

Preclinical studies confirmed Adepren's mechanism of action as a monoamine oxidase inhibitor. Research on white rats demonstrated that Adepren 'elevates the level of brain serotonine both after single and multiple treatment' [1]. While this is a class effect of MAOIs, the study provides direct, compound-specific validation for Adepren [1]. The effect was interpreted as resulting from 'MAO inhibiting effect of the preparation' [1].

Brain serotonin elevation
Supporting evidence
Significant increase after single and multiple treatments in rats.
Direct MAOI mechanism validation; compound-specific neurochemical endpoint.
Numerical values not reported in abstract.
Serotonin MAO inhibition Neurochemistry

Adepren (CAS 24667-93-4): Recommended Applications in Research Based on Differential Evidence


Investigating Neurobiological Mechanisms of Inhibitory and Asthenic Depression

Based on its demonstrated superior efficacy in inhibitory, asthenic, and adynamic depression subtypes, Adepren is the compound of choice for pre-clinical research aiming to model or understand the neurobiological underpinnings of these specific depressive states. Its use in rodent models of behavioral despair or chronic mild stress can be specifically linked to these human clinical outcomes [1].

Behavioral Pharmacology Studies to Isolate MAOI-Specific Effects on Locomotor Activity

The differential effect of Adepren on locomotor activity, a decrease consistent with MAOI activity, makes it a valuable tool for dissecting the behavioral components of monoamine oxidase inhibition. It can serve as a reference MAOI in studies comparing it to compounds with more stimulant-like properties (e.g., echinopsin) to delineate the specific contributions of different neurotransmitter systems to motor behavior [1].

Studies on Psychic vs. Somatic Side Effects of Antidepressant Agents

The unique side effect profile of Adepren, which is limited to psychic phenomena (e.g., tension, agitation), makes it an ideal candidate for research focused on understanding and differentiating the mechanisms of psychic versus somatic adverse events associated with antidepressant therapy. This can inform the development of future agents with improved tolerability [1].

Application
Selection Property
Validation Focus
Inhibitory/asthenic depression-like model studies
Reported endpoint-response profile in subtype models
Depression-subtype model validation
MAOI-characteristic locomotor activity studies
MAOI-specific motor activity decrease
Behavioral assay cross-validation with echinopsin
Psychic vs. somatic adverse event mechanism research
Psychic-only side effect endpoint context
Tolerability endpoint monitoring

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